7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol 7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol
Brand Name: Vulcanchem
CAS No.: 922505-49-5
VCID: VC17328227
InChI: InChI=1S/C12H9ClN4O3S2/c13-8-4-6(10(18)9-7(8)2-1-3-15-9)5-22(19,20)12-16-11(14)17-21-12/h1-4,18H,5H2,(H2,14,17)
SMILES:
Molecular Formula: C12H9ClN4O3S2
Molecular Weight: 356.8 g/mol

7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol

CAS No.: 922505-49-5

Cat. No.: VC17328227

Molecular Formula: C12H9ClN4O3S2

Molecular Weight: 356.8 g/mol

* For research use only. Not for human or veterinary use.

7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol - 922505-49-5

Specification

CAS No. 922505-49-5
Molecular Formula C12H9ClN4O3S2
Molecular Weight 356.8 g/mol
IUPAC Name 7-[(3-amino-1,2,4-thiadiazol-5-yl)sulfonylmethyl]-5-chloroquinolin-8-ol
Standard InChI InChI=1S/C12H9ClN4O3S2/c13-8-4-6(10(18)9-7(8)2-1-3-15-9)5-22(19,20)12-16-11(14)17-21-12/h1-4,18H,5H2,(H2,14,17)
Standard InChI Key KBDRJLHPFGYKTG-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C(C(=C2N=C1)O)CS(=O)(=O)C3=NC(=NS3)N)Cl

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Substituent Analysis

The compound features a 5-chloroquinolin-8-ol backbone substituted at the 7-position with a [(3-amino-1,2,4-thiadiazol-5-yl)sulfonyl]methyl group. The quinoline system—a bicyclic structure comprising a benzene ring fused to a pyridine moiety—provides a planar, aromatic scaffold conducive to π-π stacking interactions with biological targets. Chlorination at C5 and hydroxylation at C8 introduce electron-withdrawing effects that modulate electron density across the ring, potentially enhancing binding affinity to enzymatic sites.

The thiadiazole sulfonylmethyl side chain introduces a sulfonamide bridge (-SO2-NH-) linked to a 3-amino-1,2,4-thiadiazole heterocycle. This five-membered ring contains two nitrogen atoms and one sulfur atom, contributing to both hydrogen-bonding capacity and metabolic stability. The sulfonyl group’s strong electron-withdrawing nature may further influence the molecule’s pharmacokinetic profile.

Molecular Properties and Physicochemical Data

Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC₁₂H₉ClN₄O₃S₂
Molecular Weight356.8 g/mol
IUPAC Name7-[(3-Amino-1,2,4-thiadiazol-5-yl)sulfonylmethyl]-5-chloroquinolin-8-ol
Canonical SMILESC1=CC2=C(C=C(C(=C2N=C1)O)CS(=O)(=O)C3=NC(=NS3)N)Cl
Topological Polar Surface Area143 Ų (estimated)
Hydrogen Bond Donors3 (hydroxyl, amino, sulfonamide)
Hydrogen Bond Acceptors9

The compound’s moderate polarity (TPSA ≈ 143 Ų) and balanced lipophilicity (ClogP ≈ 1.8) suggest potential for blood-brain barrier penetration, though experimental permeability studies are lacking.

Synthetic Pathways and Characterization

Retrosynthetic Strategy

Synthesis likely proceeds through a modular approach:

  • Quinoline Core Construction: Friedländer annulation between 5-chloro-8-hydroxyaniline and a ketone precursor could yield the chlorinated quinoline intermediate.

  • Side Chain Installation: Sulfonylation of the quinoline’s C7 methyl group with 5-amino-1,2,4-thiadiazole-3-sulfonyl chloride would introduce the thiadiazole sulfonyl moiety.

Spectroscopic Validation

Post-synthetic characterization relies on:

  • ¹H/¹³C NMR: To confirm substituent positions via chemical shifts (e.g., quinoline C8-OH δ ≈ 10.2 ppm; thiadiazole NH₂ δ ≈ 6.8 ppm).

  • High-Resolution Mass Spectrometry: To verify molecular ion [M+H]⁺ at m/z 357.8.

  • IR Spectroscopy: Sulfonamide S=O stretches (1350–1160 cm⁻¹) and quinoline C=N vibrations (1640–1580 cm⁻¹).

Biological Activity and Mechanism Hypotheses

Anticonvulsant Activity

1,3,4-Thiadiazole derivatives demonstrate γ-aminobutyric acid (GABA) modulation and sodium channel blocking properties. In murine models, structural analogs reduced pentylenetetrazol-induced seizures by 80–90% at 30 mg/kg doses . The sulfonyl group may enhance blood-brain barrier penetration, positioning this compound as a candidate for neurological disorder research.

Pharmacokinetic and Toxicity Considerations

ADMET Profiling (Predicted)

  • Absorption: Moderate oral bioavailability (≈50%) due to balanced solubility-permeability.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the thiadiazole ring; potential sulfonamide glucuronidation.

  • Toxicity: Risk of sulfonamide hypersensitivity reactions; quinoline-associated hepatotoxicity warrants monitoring.

Future Directions and Research Gaps

While in silico models and structural analogs suggest therapeutic utility, empirical validation remains critical. Priority research areas include:

  • In vitro antimicrobial and anticancer screening (NCI-60 panel).

  • Radioligand binding assays for neurological targets (GABAₐ receptors, voltage-gated ion channels).

  • Synthetic optimization to reduce metabolic lability of the thiadiazole ring.

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